7-chloro-3-(3-ethoxypropyl)-2-mercaptoquinazolin-4(3H)-one 7-chloro-3-(3-ethoxypropyl)-2-mercaptoquinazolin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 796067-61-3
VCID: VC5552886
InChI: InChI=1S/C13H15ClN2O2S/c1-2-18-7-3-6-16-12(17)10-5-4-9(14)8-11(10)15-13(16)19/h4-5,8H,2-3,6-7H2,1H3,(H,15,19)
SMILES: CCOCCCN1C(=O)C2=C(C=C(C=C2)Cl)NC1=S
Molecular Formula: C13H15ClN2O2S
Molecular Weight: 298.79

7-chloro-3-(3-ethoxypropyl)-2-mercaptoquinazolin-4(3H)-one

CAS No.: 796067-61-3

Cat. No.: VC5552886

Molecular Formula: C13H15ClN2O2S

Molecular Weight: 298.79

* For research use only. Not for human or veterinary use.

7-chloro-3-(3-ethoxypropyl)-2-mercaptoquinazolin-4(3H)-one - 796067-61-3

Specification

CAS No. 796067-61-3
Molecular Formula C13H15ClN2O2S
Molecular Weight 298.79
IUPAC Name 7-chloro-3-(3-ethoxypropyl)-2-sulfanylidene-1H-quinazolin-4-one
Standard InChI InChI=1S/C13H15ClN2O2S/c1-2-18-7-3-6-16-12(17)10-5-4-9(14)8-11(10)15-13(16)19/h4-5,8H,2-3,6-7H2,1H3,(H,15,19)
Standard InChI Key HTGUNJBJQKGJCC-UHFFFAOYSA-N
SMILES CCOCCCN1C(=O)C2=C(C=C(C=C2)Cl)NC1=S

Introduction

Chemical Identity and Structural Features

Molecular Characterization

7-Chloro-3-(3-ethoxypropyl)-2-mercaptoquinazolin-4(3H)-one is systematically identified by its IUPAC name 7-chloro-3-(3-ethoxypropyl)-2-sulfanylidene-1H-quinazolin-4-one, reflecting its substitution pattern (Figure 1). The compound’s SMILES notation (CCOCCCN1C(=O)C2=C(C=C(C=C2)Cl)NC1=S) and InChIKey (HTGUNJBJQKGJCC-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereoelectronic features .

Table 1: Fundamental Molecular Properties

PropertyValue
CAS No.796067-61-3
Molecular FormulaC₁₃H₁₅ClN₂O₂S
Molecular Weight298.79 g/mol
XLogP32.4
Topological Polar SA73.7 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3

Structural Analysis

The quinazolinone core consists of a bicyclic system with a ketone at position 4 and a thione group at position 2. The 3-ethoxypropyl substituent introduces flexibility, potentially influencing binding interactions in biological systems. Computational models predict a planar aromatic system with the chloro group at position 7 creating a steric and electronic perturbation .

Physicochemical Properties

Solubility and Stability

While experimental solubility data are unavailable, predictive models indicate moderate lipophilicity (XLogP3 = 2.4), suggesting preferential solubility in organic solvents like DMSO or ethanol. The compound’s stability is likely compromised under strongly acidic or basic conditions due to hydrolytic cleavage of the ethoxypropyl side chain or thione group .

Synthetic Pathways

IntermediateRole
7-Chloroanthranilic acidAromatic precursor
3-Ethoxypropyl bromideAlkylating agent

Applications and Future Directions

Research Applications

This compound serves as:

  • Chemical Intermediate: For synthesizing substituted quinazolinones.

  • Lead Compound: Structural optimization for drug discovery programs.

Knowledge Gaps

Critical research needs include:

  • In Vitro Screening: Antiproliferative, antimicrobial, and enzyme inhibition assays.

  • ADMET Studies: Absorption, distribution, and metabolic stability profiling.

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